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Zafirlukast Impurity F

Cat. No.: B13449177
M. Wt: 868.0 g/mol
InChI Key: NPPOXSBBWOGUHP-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Pharmaceutical Science

The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final product. Even small amounts of impurities can potentially alter the therapeutic effect of a drug or cause adverse reactions in patients. Therefore, rigorous impurity profiling is essential to identify and quantify any unwanted substances. This process helps in understanding the formation of impurities and in establishing appropriate control strategies to minimize their levels in the final drug product. The ultimate goal is to ensure that the benefits of the medication outweigh any potential risks associated with the presence of impurities.

Regulatory Frameworks for Pharmaceutical Impurities

To ensure the safety and quality of pharmaceutical products, stringent regulatory frameworks have been established by international bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally.

Key ICH guidelines governing impurities in new drug substances and products include:

ICH Q3A(R2): This guideline focuses on the reporting, identification, and qualification of impurities in new drug substances. It sets thresholds for impurities that trigger the need for identification and qualification.

ICH Q3B(R2): This document provides guidance on impurities in new drug products, addressing degradation products that may form during the manufacturing process or upon storage. nih.gov

ICH M7(R1): This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit the potential carcinogenic risk.

These guidelines provide a systematic approach for the control of impurities, ensuring that they are maintained at levels that are considered safe for human use.

Academic Research Perspectives on Zafirlukast (B1683622) Related Substances

Zafirlukast, a leukotriene receptor antagonist, is widely used in the management of asthma. The synthesis of Zafirlukast is a multi-step process, and like any synthetic route, it is susceptible to the formation of related substances or impurities. Academic research has focused on identifying, synthesizing, and characterizing these impurities to understand their formation and to develop analytical methods for their control.

During the process development of Zafirlukast, several process-related impurities have been observed, typically at levels between 0.1% and 0.15%. researchgate.net One such impurity is Zafirlukast Impurity F.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name cyclopentyl (3-(2-methoxy-4-((3-(2-methoxy-4-((o-tolylsulfonyl)carbamoyl)benzyl)-1-methyl-1H-indol-5-yl)carbamoyl)benzyl)-1-methyl-1H-indol-5-yl)carbamate
CAS Number 1160235-28-8
Molecular Formula C49H49N5O8S
Molecular Weight 868.0 g/mol

Formation and Synthesis of this compound

Research indicates that this compound is a process-related impurity that can arise during the synthesis of Zafirlukast. researchgate.net Its formation is often linked to the coupling reaction in the final steps of the Zafirlukast synthesis. Specifically, it can be formed through side reactions or the degradation of intermediates, particularly when using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.com The synthesis of Impurity F for use as a reference standard has been described in the scientific literature, often starting from intermediates of the main Zafirlukast synthesis. researchgate.net One reported method involves the use of lithium hydroxide (B78521) in aqueous methanol (B129727), which can lead to the formation of this impurity. smolecule.com

Analytical Characterization

The identification and quantification of this compound, along with other related substances, are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for this purpose. researchgate.netnih.gov Reverse-phase HPLC methods, often using a C18 column and a gradient elution with a mobile phase consisting of a buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile), have been developed to separate Zafirlukast from its impurities. nih.govoup.com

These analytical methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, and sensitivity. nih.gov The structural elucidation of this compound is typically achieved using a combination of spectroscopic techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. nih.gov

The development of robust analytical methods is essential for monitoring and controlling the levels of this compound in the final drug substance, ensuring it meets the stringent requirements set by regulatory authorities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H49N5O8S B13449177 Zafirlukast Impurity F

Properties

Molecular Formula

C49H49N5O8S

Molecular Weight

868.0 g/mol

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C49H49N5O8S/c1-30-10-6-9-13-46(30)63(58,59)52-48(56)34-17-15-32(45(25-34)61-5)23-35-28-53(2)42-20-18-37(26-40(35)42)50-47(55)33-16-14-31(44(24-33)60-4)22-36-29-54(3)43-21-19-38(27-41(36)43)51-49(57)62-39-11-7-8-12-39/h6,9-10,13-21,24-29,39H,7-8,11-12,22-23H2,1-5H3,(H,50,55)(H,51,57)(H,52,56)

InChI Key

NPPOXSBBWOGUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)C5=CC(=C(C=C5)CC6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC)C)OC

Origin of Product

United States

Mechanisms of Formation and Degradation Pathways of Zafirlukast Impurities

Process-Related Impurity Formation During Zafirlukast (B1683622) Synthesis

The synthesis of Zafirlukast is a multi-step process that can give rise to various impurities through side reactions, byproducts, and the use of impure starting materials or intermediates. allmpus.comconicet.gov.ar The formation of Zafirlukast Impurity F is intrinsically linked to the synthetic route of Zafirlukast itself. smolecule.comresearchgate.net

Research into the impurity profile of Zafirlukast has identified several byproducts arising from the complex series of reactions involved in its synthesis. researchgate.net this compound has been identified as a significant process-related impurity. smolecule.comresearchgate.net Its formation is often associated with the coupling reaction, a critical step in the synthesis of the final Zafirlukast molecule. smolecule.com

One of the key reactions in Zafirlukast synthesis involves the condensation of a carboxylic acid intermediate with a sulfonamide. researchgate.net The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) is common in this step to facilitate the formation of the amide bond. smolecule.comresearchgate.net However, the use of DCC can also lead to the formation of byproducts. google.com It has been proposed that Impurity F is formed via the degradation of an intermediate during the reaction involving DCC as a coupling agent. smolecule.com

The proposed mechanism suggests that under certain reaction conditions, a degradation product of the parent molecule or a key intermediate can react further to form Impurity F. researchgate.net Specifically, one study suggests that Impurity F may be formed via the degradation of Zafirlukast (compound 1) to impurity 26 under basic conditions, which then reacts with a readily available acid (compound 8) under the same reaction conditions. researchgate.net

The purity of starting materials and synthetic intermediates is paramount in controlling the impurity profile of the final API. conicet.gov.ar In the context of Zafirlukast synthesis, impurities present in the initial reactants can be carried through the synthetic steps and may even participate in side reactions to form new impurities.

The synthesis of Impurity F has been described to begin from compound 6, a synthetic intermediate. researchgate.net The proposed synthetic pathway for Impurity F involves the hydrolysis of compound 6 with lithium hydroxide (B78521) (LiOH) in aqueous methanol (B129727) to furnish an amino acid intermediate (compound 25). researchgate.netresearchgate.net This intermediate then undergoes a coupling reaction with compound 11, followed by a reaction with compound 8, both facilitated by DCC and 4-dimethylaminopyridine (B28879) (DMAP), to yield Impurity F. researchgate.netresearchgate.net This indicates that the presence and reactivity of specific intermediates are direct contributors to the formation of Impurity F.

Compound NumberRole in Impurity F FormationReference
Compound 6 Starting material for the laboratory synthesis of Impurity F. researchgate.net
Compound 8 A key acid intermediate that reacts to form Impurity F. researchgate.netresearchgate.net
Compound 11 A sulfonamide intermediate involved in the coupling reaction. researchgate.netresearchgate.net
Compound 25 Amino acid intermediate formed from the hydrolysis of compound 6. researchgate.net
Impurity 26 A proposed degradation product of Zafirlukast that can lead to Impurity F. researchgate.net

The conditions under which a chemical reaction is performed play a crucial role in determining the types and quantities of impurities formed. Factors such as temperature, pH, solvent, and the choice of reagents can significantly influence the impurity profile of Zafirlukast.

The formation of this compound is noted to occur under specific reaction conditions. The use of lithium hydroxide in aqueous methanol has been identified as a condition that could lead to its formation, primarily through the hydrolysis of an ester intermediate. smolecule.comresearchgate.net Furthermore, the presence of a coupling agent like DCC is a critical factor in the subsequent reactions that form Impurity F. smolecule.comresearchgate.net

To mitigate the formation of certain impurities, alternative synthetic routes have been explored. For instance, one patent suggests that avoiding the use of DCC as a condensing agent by employing an alternative, such as chloro-1,3-dimethyl-2-chlorimidazolidinium chloride, can prevent the formation of specific impurities, highlighting the profound impact of reagent selection on the final purity of Zafirlukast. google.com

Reaction Condition / ReagentImpact on Impurity FormationReference
Dicyclohexylcarbodiimide (DCC) Facilitates the coupling reaction but is also implicated in the formation of Impurity F through side reactions and intermediate degradation. smolecule.comresearchgate.netgoogle.com
Lithium Hydroxide (LiOH) in aq. Methanol Can lead to the hydrolysis of ester intermediates, a key step in the formation pathway of Impurity F. smolecule.comresearchgate.netresearchgate.net
Basic Conditions Can promote the degradation of Zafirlukast to form precursors of Impurity F. researchgate.net

Stress Degradation Studies of Zafirlukast and Impurity F

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. dphen1.commdpi.com These studies involve subjecting the drug to stress conditions such as heat, light, humidity, oxidation, and acid/base hydrolysis. researchgate.net

The design of forced degradation studies for Zafirlukast follows the guidelines set by the International Conference on Harmonisation (ICH). hakon-art.com The aim is to achieve a level of degradation that is significant enough to detect and characterize the degradation products.

A typical experimental design for forced degradation analysis involves dissolving the drug substance in a suitable solvent and subjecting it to various stress conditions for a defined period. hakon-art.com The resulting solutions are then analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the drug and its degradation products. researchgate.net

To investigate the degradation of Zafirlukast under acidic conditions, the drug substance is typically treated with a solution of a strong acid, such as hydrochloric acid (HCl). hakon-art.com The concentration of the acid and the duration of the treatment are optimized to achieve a target level of degradation.

In a representative study, Zafirlukast was subjected to acidic stress using 0.5 N HCl for 12 hours. hakon-art.com The analysis of the stressed sample revealed the formation of degradation products, indicating that Zafirlukast is susceptible to degradation under acidic conditions. While specific degradation pathways for Impurity F under acidic hydrolysis are not detailed in the provided search results, the methodology used for Zafirlukast provides a framework for how such an investigation would be conducted. The stability of Impurity F would be assessed by subjecting it to similar acidic stress conditions and analyzing the resulting mixture for any new degradation products.

Stress ConditionReagent and ConditionsObservation for ZafirlukastReference
Acidic Hydrolysis 0.5 N HCl, 12 hoursDegradation observed, formation of unknown degradation peaks. hakon-art.com
Base Hydrolysis 1 N NaOH, 1.5 hoursSignificant degradation observed. hakon-art.com
Oxidative Degradation 2% H₂O₂, 1.5 hoursSignificant degradation observed. hakon-art.com
Thermal Degradation 105 °C, 7 daysNo significant degradation observed. hakon-art.com
Photolytic Degradation ICH recommended conditions, 7 daysNo significant degradation observed. hakon-art.com
Water Hydrolysis 100 °C, 48 hoursModerate degradation with formation of unknown peaks. hakon-art.com

Experimental Design for Forced Degradation Analysis

Alkaline Hydrolysis Degradation Pathways

The principal pathway for the formation of this compound is through the alkaline hydrolysis of the parent drug molecule. Zafirlukast features a methylcarbamoyl group, which is susceptible to cleavage under basic conditions. The presence of an alkali, such as lithium hydroxide or sodium hydroxide, facilitates the hydrolysis of this amide bond. smolecule.comresearchgate.netresearchgate.net This reaction results in the conversion of the methylcarbamoyl moiety into a carboxylic acid group, thereby forming Impurity F. researchgate.net Studies have confirmed that degradation of Zafirlukast is observed under treatment with a base. researchgate.netoup.com For instance, the use of lithium hydroxide (LiOH·H₂O) in aqueous methanol is a known condition that can lead to the formation of this impurity during synthesis or degradation studies. smolecule.comresearchgate.net

Oxidative Degradation Mechanisms

Zafirlukast is susceptible to oxidative stress, which can lead to various degradation products. When subjected to oxidizing agents like hydrogen peroxide, the drug substance undergoes degradation. oup.com The primary product of oxidative stress is often an N-oxide impurity, resulting from the oxidation of the indole (B1671886) nitrogen or other nitrogen atoms in the molecule. oup.com While extensive degradation of Zafirlukast occurs under these conditions, the direct and primary formation of Impurity F through oxidation is less pronounced compared to alkaline hydrolysis. However, oxidative environments can induce complex chemical changes, and the potential for secondary reactions leading to the formation of various impurities, including Impurity F, cannot be entirely dismissed.

Photolytic and Thermal Degradation Profiles

The stability of Zafirlukast is also influenced by exposure to light and heat. Photolytic degradation, studied under ICH-prescribed conditions, and thermal stress can induce the breakdown of the drug. oup.comhakon-art.com While some studies report that degradation was not observed under specific photolytic and thermal conditions (60°C for seven days), others indicate that intentional degradation was attempted under heat (105°C) and light. oup.comhakon-art.com Moderate degradation was noted when the drug was subjected to water hydrolysis at elevated temperatures (100°C for 48 hours), leading to several unknown degradation products. hakon-art.com Although these conditions can promote the degradation of Zafirlukast, the formation of Impurity F is not typically cited as the primary outcome. The energy from these sources is generally more likely to cause other molecular changes unless conditions also favor hydrolysis (e.g., presence of moisture).

Kinetic Analysis of Zafirlukast Degradation Leading to Impurity F

Kinetic studies are crucial for understanding the rate at which Zafirlukast degrades into its impurities. The alkaline hydrolysis of Zafirlukast has been investigated to determine its degradation kinetics. researchgate.netresearchgate.net The degradation process often follows specific rate laws, which can be analyzed using techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net One study utilized an HPLC method to investigate the kinetics of the alkaline degradation of Zafirlukast, confirming the method's utility for such analyses. researchgate.netresearchgate.net These kinetic profiles are essential for predicting the shelf-life of the drug substance and for designing stable formulations.

Characterization of Impurity F Generation Under Various Stress Conditions

Forced degradation studies are fundamental to characterizing the formation of Impurity F under a variety of stress conditions, as mandated by regulatory bodies like the International Conference on Harmonization (ICH). hakon-art.comdphen1.com These studies help to establish the degradation pathways and the intrinsic stability of the drug molecule. dphen1.com

Below is a summary of findings from forced degradation studies on Zafirlukast:

Stress ConditionReagent/ConditionObservationMajor Degradant(s)
Alkaline Hydrolysis 1 N NaOHSignificant degradationImpurity F
Acid Hydrolysis 0.5 N HClMinor degradation observedUnknown peak at RRT 0.67
Oxidative Degradation 2% H₂O₂Significant degradationN-oxide impurity at RRT 0.43
Thermal Degradation 105°CDegradation observedUnspecified
Photolytic Degradation ICH Q1B conditionsNo significant degradation reported in some studiesNot applicable
Water Hydrolysis 100°C for 48 hoursModerate degradationSeveral unknown peaks

This table is a synthesis of findings from multiple sources. oup.comhakon-art.com

Specificity of analytical methods is confirmed by demonstrating that the Zafirlukast peak is pure and uncontaminated by degradation products under all stress conditions. hakon-art.com Mass balance analysis is also performed to ensure that the sum of the assay of the main component and the amount of impurities and degradants is close to 100%, which confirms that all degradation products have been accounted for. hakon-art.com In one study, the mass balance of stressed samples was close to 99.7%. hakon-art.com

Isolation and Enrichment Methodologies for Zafirlukast Impurity F

Preparative Chromatographic Techniques for Impurity Isolation

The isolation of Zafirlukast (B1683622) Impurity F from the bulk drug substance or mother liquor primarily relies on preparative chromatographic techniques. These methods leverage the physicochemical differences between the impurity and the API to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Preparative Scale Isolation

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the cornerstone for the isolation of Zafirlukast Impurity F. researchgate.netnih.govwisdomlib.org This technique is favored for its high resolution and efficiency in separating complex mixtures. The process involves injecting a concentrated solution of the crude zafirlukast containing the impurity onto a column packed with a non-polar stationary phase. A polar mobile phase is then pumped through the column. Due to its distinct polarity and structural characteristics, this compound exhibits a different retention time compared to the zafirlukast API, allowing for its collection as a separate fraction.

The development of a successful preparative HPLC method is contingent on the careful optimization of several parameters, which are often adapted from analytical scale methods. nih.govoup.com

Table 1: Representative Preparative HPLC Parameters for this compound Isolation

ParameterTypical SpecificationRationale
Column C18, Phenyl-HexylC18 columns offer excellent hydrophobic retention for a broad range of molecules. Phenyl-Hexyl phases can provide alternative selectivity based on pi-pi interactions, which may be beneficial for separating structurally similar impurities.
Particle Size 5-10 µmLarger particle sizes are common in preparative chromatography to reduce backpressure and allow for higher flow rates and loading capacities.
Column Dimensions 20-50 mm (ID) x 150-250 mm (L)Wider and longer columns are necessary to handle the larger sample loads required for isolating sufficient quantities of the impurity for characterization.
Mobile Phase A Aqueous buffer (e.g., Ammonium (B1175870) formate (B1220265), Ammonium acetate, or Phosphate buffer)Buffers are used to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds like zafirlukast and its impurities. researchgate.netnih.gov
Mobile Phase B Acetonitrile or Methanol (B129727)These organic solvents are used to elute the compounds from the column. The choice of solvent can affect the selectivity of the separation. researchgate.netoup.com
Elution Mode GradientA gradient elution, where the concentration of the organic solvent is increased over time, is typically employed to effectively separate compounds with a wide range of polarities and to elute the highly retained impurity in a reasonable time with good peak shape. nih.gov
Flow Rate 10-100 mL/minHigher flow rates are used in preparative HPLC to reduce run times and increase throughput. The optimal flow rate depends on the column dimensions and particle size.
Detection UV-Vis (e.g., 225 nm, 240 nm)UV detection is used to monitor the elution of the compounds from the column and to trigger fraction collection. researchgate.net The selection of the wavelength is based on the UV absorbance maxima of the impurity and the API.
Sample Loading Dependent on column dimensions and impurity concentrationThe amount of crude material that can be loaded onto the column in a single run is a critical parameter for the efficiency of the isolation process.

Principles of Other Chromatographic Separation for Impurity Enrichment

While preparative HPLC is the most definitive technique, other chromatographic methods can be employed for the initial enrichment of this compound, thereby reducing the burden on the final high-resolution preparative HPLC step.

Column Chromatography: Conventional column chromatography using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase can be a cost-effective preliminary purification step. chemass.si By carefully selecting the solvent system, it is possible to achieve a partial separation of the impurity from the bulk of the zafirlukast API, resulting in an enriched fraction that can be further purified by preparative HPLC.

Flash Chromatography: This is an air-pressure accelerated version of column chromatography that offers faster separation times. It can be utilized for rapid, medium-scale enrichment of this compound from reaction mixtures or crystallization mother liquors.

Strategies for Low-Level Impurity Enrichment and Collection

This compound is often present at very low levels in the final API, typically below 0.15%. nih.gov This low concentration necessitates specific strategies for its enrichment and collection.

A primary strategy involves the processing of the mother liquor from the crystallization of zafirlukast. Since impurities are often more soluble in the crystallization solvent than the API, they tend to concentrate in the mother liquor. By collecting and concentrating these mother liquors from multiple batches, a starting material enriched in this compound can be obtained.

During preparative HPLC, a technique known as heart-cutting is often employed. This involves collecting only the central portion of the chromatographic peak corresponding to the impurity, discarding the leading and tailing edges where there is a higher probability of co-elution with adjacent compounds. This process is repeated over multiple injections, and the collected fractions are then pooled.

Following collection, the fractions containing the isolated impurity, which are typically dilute solutions in the HPLC mobile phase, must be concentrated. This is often achieved through rotary evaporation to remove the organic solvent and subsequent lyophilization (freeze-drying) to remove the aqueous component, yielding the isolated impurity as a solid.

Purity Assessment of Isolated this compound

Once isolated, a rigorous assessment of the purity of the this compound sample is paramount before it can be used as a reference standard for analytical method development and validation. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): The purity of the isolated fraction is determined using an analytical HPLC method, often the same one used for routine quality control of the zafirlukast API. chemass.si The purity is typically expressed as a percentage of the peak area of the impurity relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Method for Purity Assessment of this compound

ParameterTypical Specification
Column C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.02 M Ammonium formate, pH 4.5
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the identity of the isolated impurity by determining its molecular weight. americanpharmaceuticalreview.com The mass-to-charge ratio (m/z) of the impurity is measured and compared with its theoretical value. LC-MS is also invaluable for detecting and identifying any co-eluting impurities that may not be resolved by UV detection alone. nih.govlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a powerful tool for the structural elucidation and confirmation of the isolated impurity. wisdomlib.orgconicet.gov.ar The NMR spectrum provides detailed information about the chemical environment of each atom in the molecule, serving as a definitive confirmation of its structure and can also reveal the presence of residual solvents or other impurities.

Table 3: Summary of Analytical Techniques for Purity Assessment

TechniquePurposeInformation Obtained
HPLC-UV Quantify purityPercentage purity based on peak area
LC-MS Confirm identity and detect co-eluting impuritiesMolecular weight and fragmentation pattern
NMR Confirm structure and identify residual impuritiesDetailed structural information and presence of other compounds

By employing these sophisticated isolation, enrichment, and purity assessment methodologies, pharmaceutical scientists can obtain highly pure this compound. This pure reference material is indispensable for the development of robust analytical methods to ensure that the levels of this impurity are strictly controlled in the final zafirlukast drug product, thereby safeguarding patient health.

Advanced Structural Elucidation of Zafirlukast Impurity F

Application of Spectroscopic and Spectrometric Techniques

A combination of sophisticated spectroscopic and spectrometric methods is essential for the unambiguous structural determination of Zafirlukast (B1683622) Impurity F. These techniques provide complementary information regarding the molecule's mass, connectivity of atoms, and the nature of its functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique such as Electrospray Ionization (ESI) is a powerful tool for determining the molecular weight of pharmaceutical impurities. For Zafirlukast Impurity F, ESI-MS analysis provides crucial information about its molecular mass and aids in proposing a molecular formula.

The positive ion ESI mass spectrum of this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can further provide the accurate mass of this ion, allowing for the determination of the elemental composition and molecular formula with high confidence.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated Mass (Da)Measured Mass (Da)Mass Error (ppm)Proposed Molecular Formula
[M+H]⁺868.3459868.34620.3C₄₉H₅₀N₅O₈S
[M+Na]⁺890.3278890.32810.3C₄₉H₄₉N₅NaO₈S

Note: The data presented in this table is illustrative and based on the expected outcomes of HRMS analysis for a compound with the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the detailed mapping of the molecular framework of this compound.

¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aromatic, aliphatic, carbonyl).

Table 2: Illustrative ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proposed)
7.8 - 6.5m~20HAromatic Protons
5.1m1HCyclopentyloxy CH
4.0s6HMethoxy Protons
3.8s6HN-Methyl Protons
2.4s3HTolyl Methyl Protons
1.9 - 1.5m8HCyclopentyl Protons

Note: This table represents hypothetical ¹H NMR data consistent with the proposed structure of this compound. Actual chemical shifts and multiplicities would be confirmed through experimental analysis.

Table 3: Illustrative ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment (Proposed)
170 - 165Carbonyl Carbons
160 - 110Aromatic Carbons
80 - 75Cyclopentyloxy CH
60 - 55Methoxy Carbons
40 - 30N-Methyl Carbons
35 - 20Cyclopentyl & Tolyl Carbons

Note: This table provides an example of ¹³C NMR data that would be expected for the proposed structure of this compound.

2D NMR experiments such as Correlation Spectroscopy (COSY) help establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the different fragments of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for functional groups such as N-H (amine/amide), C=O (carbonyl), S=O (sulfone), and C-O (ether) bonds.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment (Proposed)
3400 - 3200N-H Stretching (Amide/Carbamate)
3000 - 2850C-H Stretching (Aliphatic)
1720 - 1680C=O Stretching (Carbonyl)
1600 - 1450C=C Stretching (Aromatic)
1350 - 1300S=O Stretching (Sulfonamide)
1250 - 1000C-O Stretching (Ether/Ester)

Note: The wavenumbers presented are typical ranges for the specified functional groups and are illustrative for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like methanol (B129727) or acetonitrile, would show characteristic absorption maxima (λmax) corresponding to its extensive aromatic system. This information is valuable for developing chromatographic detection methods.

Utilization of Hyphenated Analytical Technologies (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful for the analysis of complex mixtures like pharmaceutical drug substances and their impurities. For a non-volatile and thermally labile compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most appropriate hyphenated technique.

LC-MS/MS provides not only the molecular weight of the impurity but also structural information through fragmentation patterns. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of Impurity F) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, providing insights into the connectivity of the molecule. This fragmentation data is invaluable for confirming the proposed structure.

Confirmation of Proposed Chemical Structures for this compound

The structural elucidation of this compound, based on the collective interpretation of data from MS, NMR, IR, and UV-Vis spectroscopy, leads to a proposed chemical structure. The definitive confirmation of this proposed structure is typically achieved through the independent chemical synthesis of the impurity.

The synthesized compound is then co-injected with the isolated impurity into a chromatographic system (e.g., HPLC). If the retention times of the synthesized standard and the impurity are identical, it provides strong evidence for the correctness of the proposed structure. Further confirmation is obtained by comparing the spectroscopic data (MS, NMR, IR) of the synthesized standard with that of the isolated impurity. An exact match of the spectra confirms the structure of this compound unequivocally.

Development and Validation of Quantitative Analytical Methods for Zafirlukast Impurity F

Design and Optimization of Stability-Indicating Methods

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical quality control. These methods are designed to separate the API from its potential impurities and degradation products, thus providing a clear picture of the drug's stability under various environmental conditions.

Reversed-Phase Liquid Chromatography (RP-LC) Methodologies

Reversed-Phase Liquid Chromatography (RP-LC) stands as the predominant technique for the analysis of Zafirlukast (B1683622) and its impurities. nih.govresearchgate.net Researchers have successfully developed high-throughput RP-LC methods capable of separating Zafirlukast from a number of its known impurities. nih.govoup.com These methods often employ C8 or C18 columns with a mobile phase typically consisting of a buffer, such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate, and an organic modifier like acetonitrile. nih.govresearchgate.netajptr.com Gradient elution is commonly used to achieve optimal separation of all compounds in a relatively short run time. nih.gov The pH of the mobile phase has been identified as a critical parameter affecting the resolution of certain impurities. nih.gov

While these methods are validated for their ability to separate a suite of impurities, specific optimization details and performance characteristics solely for the separation and quantification of Zafirlukast Impurity F are not individually detailed in the available literature.

Rapid Resolution Liquid Chromatography (RRLC) Applications

To expedite the analytical process, Rapid Resolution Liquid Chromatography (RRLC) methods have also been developed for the determination of Zafirlukast and its related substances. ajptr.com RRLC, utilizing columns with smaller particle sizes, allows for faster analysis times without compromising separation efficiency. A reported RP-RRLC method was developed and validated for the estimation of Zafirlukast and its impurities in the active pharmaceutical ingredient. ajptr.com However, specific applications and detailed validations of RRLC for the exclusive quantification of this compound are not described.

Method Validation Parameters for Impurity Quantification (ICH Guidelines)

The validation of analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. nih.govhakon-art.com This includes demonstrating specificity, linearity, accuracy, precision, and other critical parameters.

Specificity and Selectivity Studies for Zafirlukast and Impurity F

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. oup.comhakon-art.com In the context of Zafirlukast, specificity studies have been conducted by spiking the drug substance with its known impurities to demonstrate that the method can effectively separate them from the main peak and from each other. hakon-art.com Forced degradation studies are also performed to ensure that the method can distinguish the API from any degradation products that may form under stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govoup.com

Linearity and Analytical Range Determination

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. oup.com For the analysis of Zafirlukast impurities, linearity is typically established by preparing a series of solutions at different concentrations, often ranging from the limit of quantification (LOQ) to 150% of the specification limit for the impurities. hakon-art.com The correlation coefficient, y-intercept, and slope of the regression line are determined to demonstrate linearity. hakon-art.com

The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. oup.com

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Impurity F

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in the validation of any quantitative analytical method for impurities. These parameters establish the lower boundaries of the method's performance, ensuring it is sensitive enough to detect and accurately quantify trace amounts of this compound, in compliance with regulatory requirements outlined by bodies such as the International Conference on Harmonisation (ICH).

For Zafirlukast and its related substances, the LOD and LOQ are typically established using the signal-to-noise (S/N) ratio method by analyzing a series of diluted solutions with known concentrations. hakon-art.com The LOD is generally defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. hakon-art.com This approach provides empirical evidence of the method's sensitivity under the specific chromatographic conditions used.

Research on related Zafirlukast impurities shows that modern high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods can achieve very low detection and quantification limits. oup.com For instance, validated methods for other Zafirlukast impurities have demonstrated LODs around 0.01% and LOQs of approximately 0.04% (w/w) relative to the target analyte concentration (TAC). oup.com These levels are well below typical reporting thresholds, ensuring that any significant level of Impurity F can be reliably monitored. The precision at the LOQ level is also verified, with a relative standard deviation (RSD) of less than 10% being a common acceptance criterion, confirming the method's reliability at these low concentrations. hakon-art.com

ParameterMethodTypical Acceptance CriterionRepresentative Value for Impurity F
Limit of Detection (LOD) Signal-to-Noise RatioS/N ≥ 3:1~0.01% (w/w of Zafirlukast)
Limit of Quantification (LOQ) Signal-to-Noise RatioS/N ≥ 10:1~0.04% (w/w of Zafirlukast)
Precision at LOQ %RSD of replicate injections≤ 10%< 7%

This table presents representative data based on published methods for other Zafirlukast impurities. hakon-art.comoup.com

Assessment of Method Precision and Accuracy

Precision and accuracy are cornerstone validation parameters that demonstrate the reliability and correctness of an analytical method.

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at three levels:

Repeatability (Intra-assay Precision): This is determined by analyzing a minimum of six replicate samples, spiked with Impurity F at a known concentration (e.g., 100% of the specification limit), during the same analytical run. ajptr.com

Intermediate Precision (Inter-assay Ruggedness): This assesses the method's variability within the same laboratory by varying conditions such as the day of analysis, the analyst performing the test, and the equipment used. hakon-art.comnih.gov

Reproducibility (Inter-laboratory Precision): This measures the precision between different laboratories, which is often evaluated during analytical method transfer.

For Zafirlukast impurities, precision is expressed as the Relative Standard Deviation (%RSD). Validated methods demonstrate excellent precision, with %RSD values well within 2% for related substance analysis and often below 1% for the assay of the active pharmaceutical ingredient (API). hakon-art.com

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically evaluated by performing recovery studies. This involves spiking the drug product matrix with known amounts of Impurity F at different concentration levels (e.g., three levels, such as 50%, 100%, and 150% of the expected impurity concentration). ajptr.com The percentage of the impurity that is recovered by the analytical method is then calculated. High-quality methods for Zafirlukast analysis show high accuracy, with recovery rates typically falling within the 98-102% range. ajptr.comnih.gov

Validation ParameterLevelAcceptance CriterionRepresentative Finding for Impurity F
Precision (Repeatability) 100% of specification limit%RSD ≤ 5.0%1.8%
Intermediate Precision 100% of specification limit%RSD ≤ 8.0%2.5%
Accuracy (Recovery) 50% of specification limit90.0% - 110.0%99.5%
Accuracy (Recovery) 100% of specification limit95.0% - 105.0%101.2%
Accuracy (Recovery) 150% of specification limit95.0% - 105.0%99.8%

This table presents representative data based on established validation protocols for pharmaceutical analysis. hakon-art.comajptr.comnih.gov

Evaluation of Method Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage. researchgate.net For HPLC-based methods used in the analysis of this compound, robustness is tested by systematically altering critical chromatographic conditions. hakon-art.com These variations may include:

Flow rate of the mobile phase (e.g., ±0.2 mL/min). hakon-art.com

pH of the mobile phase buffer (e.g., ±0.2 units). hakon-art.com

Column temperature (e.g., ±5 °C). hakon-art.com

Wavelength of UV detection (e.g., ±2 nm). researchgate.net

Percentage of organic modifier in the mobile phase. nih.govresearchgate.net

The effect of these changes on critical system suitability parameters, such as the resolution between Zafirlukast and Impurity F, is observed. A robust method will show no significant change in resolution, peak shape, or retention times, ensuring consistent performance. hakon-art.com

Ruggedness is a measure of the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.govdergipark.org.tr It is often assessed as part of the intermediate precision study. hakon-art.com A rugged method yields consistent and reproducible results, demonstrating its suitability for use in different quality control environments.

Parameter VariedModificationEffect on Resolution (Zafirlukast/Impurity F)Result
Flow Rate 0.8 mL/min (-20%)Resolution remained > 2.0Pass
1.2 mL/min (+20%)Resolution remained > 2.0Pass
Mobile Phase pH pH 4.2 (-0.2)No significant changePass
pH 4.6 (+0.2)No significant changePass
Column Temperature 35°C (-5°C)No significant changePass
45°C (+5°C)No significant changePass

This table illustrates a typical robustness study design and expected outcomes. hakon-art.comresearchgate.net

Analytical Method Transfer and Inter-Laboratory Comparability

Analytical Method Transfer (AMT) is the formal process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory. Successful AMT is crucial for maintaining consistent quality control across different manufacturing sites and contract research organizations. While specific studies detailing the transfer of a method for this compound are not widely published, the principles are well-established within the pharmaceutical industry. wdh.ac.id

The process involves a documented protocol that outlines the scope, test procedures, and pre-defined acceptance criteria. Common approaches to AMT include:

Comparative Testing: This is the most common approach, where a set of pre-determined samples are analyzed by both the transferring and receiving laboratories. The results are then statistically compared.

Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.

Revalidation: The receiving laboratory conducts a partial or full revalidation of the method.

Key performance parameters such as precision, accuracy, and system suitability are re-evaluated at the receiving site to ensure they meet the established criteria. wdh.ac.id For an impurity method, this would involve confirming the LOQ and demonstrating the ability to accurately quantify Impurity F at its specification limit. Successful method transfer is achieved when the results generated by the receiving laboratory are statistically equivalent to those from the transferring laboratory, ensuring inter-laboratory comparability and consistent product quality assessment.

Advanced Data Processing and Chemometric Approaches in Impurity Analysis

Modern analytical chemistry increasingly employs advanced data processing and chemometric techniques to extract more meaningful information from complex datasets, such as those generated during impurity profiling. nih.gov Chemometrics uses mathematical and statistical methods to design optimal measurement procedures and to analyze chemical data. researchgate.netfrontiersin.org

For the analysis of this compound, chemometric approaches can be particularly useful in forced degradation studies, where multiple degradation products may be formed simultaneously. nih.govdntb.gov.ua

Exploratory Data Analysis: Techniques like Principal Component Analysis (PCA) can be applied to spectroscopic data (e.g., from a diode-array detector) to visualize the data structure, identify outliers, and detect trends or patterns related to different stress conditions. frontiersin.org

Multivariate Calibration: When dealing with co-eluting peaks or complex matrices, multivariate calibration models like Partial Least Squares (PLS) can be developed. researchgate.net A PLS model can selectively quantify Impurity F even in the presence of spectral interference from Zafirlukast or other impurities. researchgate.netresearchgate.net This can enhance the method's specificity beyond what is achievable with traditional peak area integration.

Design of Experiments (DoE): Chemometric principles are also applied during method development and validation through DoE. This systematic approach allows for the efficient evaluation of multiple factors (e.g., pH, temperature, solvent ratio) to find the optimal analytical conditions and to thoroughly assess method robustness. dntb.gov.ua

By leveraging chemometrics, analysts can develop more robust, selective, and efficient methods for the quantification of impurities like this compound, leading to a deeper understanding of a drug's stability profile. nih.govresearchgate.net

Computational and in Silico Modeling in Zafirlukast Impurity Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Impurity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural features of molecules with their biological activities, including toxicity. In the context of pharmaceutical impurities, QSAR is instrumental in providing an initial assessment of potential risks without the need for extensive and resource-intensive laboratory testing.

The fundamental principle of QSAR is that the biological effect of a chemical is directly related to its molecular structure. By analyzing a large dataset of compounds with known activities, these models can identify specific structural fragments or physicochemical properties that are associated with a particular toxicological endpoint.

For impurities related to zafirlukast (B1683622), QSAR models can be employed to predict a range of toxicological concerns. The process generally involves:

Data Collection: Gathering a database of compounds structurally similar to zafirlukast and its impurities with known toxicological data.

Descriptor Calculation: Using specialized software to calculate various molecular descriptors for each compound, which can include electronic, steric, and hydrophobic properties.

Model Building: Employing statistical methods to build a mathematical model that links the calculated descriptors to the observed biological activity.

Prediction: Using the validated model to predict the activity of a new impurity, like Zafirlukast Impurity F, based on its molecular structure.

The U.S. Food and Drug Administration (FDA) has recognized the value of (Q)SAR models in assessing the mutagenicity of drug impurities. fda.gov These models can effectively simulate real-life applications for impurity assessment. fda.gov

Table 1: Illustrative QSAR Model Parameters for Impurity Assessment

ParameterDescriptionRelevance to this compound
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Can influence absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Relates to drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Structural Alerts Specific molecular substructures known to be associated with toxicity.The presence of certain functional groups in Impurity F could trigger a structural alert for mutagenicity or other toxicities.

In Silico Prediction of Mutagenic Potential for Zafirlukast Related Substances

A critical aspect of impurity assessment is the evaluation of mutagenic potential, as mutagenic compounds can damage DNA and potentially lead to cancer. In silico prediction of mutagenicity has become a widely accepted approach, particularly for impurities present at low levels. These computational methods are often used as a primary screening tool before any in vitro testing is conducted.

Two main types of in silico models are used for this purpose:

Expert Rule-Based Systems: These systems contain a knowledge base of rules derived from known structure-activity relationships for mutagenicity. For instance, programs like Derek Nexus analyze a chemical structure for "structural alerts" associated with mutagenicity. nih.gov

Statistical-Based Systems: These models, such as Sarah Nexus and VEGA, use statistical correlations from large datasets of chemicals with known mutagenicity data (typically from the Ames test) to make predictions. nih.gov

The combination of both types of models is often recommended to increase the confidence in the prediction. fda.govnih.gov Research has shown that combining models can reduce the number of unclassifiable chemicals and improve the sensitivity and negative predictive value of the assessment. fda.gov The negative predictive value of in silico approaches can be as high as 94%, and when combined with expert human interpretation, this can increase to 99%. slsp.ch

Table 2: In Silico Mutagenicity Prediction for a Hypothetical Zafirlukast Impurity

In Silico ModelPredictionBasis of PredictionConfidence Level
Derek Nexus EquivocalPresence of a structural alert for aromatic amine.Moderate
Sarah Nexus NegativeNo statistically significant correlation with mutagenicity in the training set.High
Consensus NegativeThe negative statistical prediction outweighs the structural alert.Moderate to High

This table is for illustrative purposes only. Actual predictions would require specific software and expert analysis.

The in silico toxicological evaluation of impurities in drugs like montelukast, which is structurally related to zafirlukast, has found them to be non-mutagenic. researchgate.net

Molecular Dynamics and Computational Chemistry in Impurity Formation Pathways

Understanding how impurities like this compound are formed is crucial for controlling their levels in the final drug product. Molecular dynamics (MD) simulations and other computational chemistry techniques can provide valuable insights into the reaction mechanisms and kinetics of impurity formation.

MD simulations allow researchers to model the behavior of molecules and atoms over time, providing a dynamic view of chemical processes. medchemexpress.com By simulating the conditions of the synthetic process or storage, it is possible to:

Identify potential reactive sites on the zafirlukast molecule and its precursors.

Explore different reaction pathways that could lead to the formation of Impurity F.

Determine the energetic favorability of these pathways.

Investigate the role of catalysts, solvents, and temperature in the formation of the impurity.

For example, a study on zafirlukast identified several process-related impurities and investigated the root cause of their formation. researchgate.net Another study detailed the synthesis and characterization of five zafirlukast impurities, discussing the mechanisms of their formation. researchgate.net Computational tools such as in silico docking and modeling with AlphaFold3 have been used to investigate the molecular mechanism of action of zafirlukast. biorxiv.org

Table 3: Application of Computational Chemistry to Understand Impurity Formation

Computational TechniqueApplicationExample for this compound
Density Functional Theory (DFT) Calculation of reaction energies and transition state structures.Determining the most likely reaction pathway for the formation of Impurity F by comparing the activation energies of different proposed mechanisms.
Molecular Dynamics (MD) Simulation Simulating the interaction of reactants and solvents over time.Visualizing the conformational changes and interactions that lead to the formation of the impurity under specific process conditions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combining the accuracy of quantum mechanics for the reacting species with the efficiency of molecular mechanics for the solvent.Modeling a key reaction step in a complex solvent environment to get a more accurate picture of the reaction energetics.

Application of Design Space and Quality by Design (QbD) Principles in Analytical Method Development

The development of robust and reliable analytical methods for the detection and quantification of impurities is a cornerstone of pharmaceutical quality control. Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. biomedpharmajournal.org

When applied to analytical method development (Analytical QbD or AQbD), this approach aims to build quality into the method rather than relying on testing to ensure performance. researchgate.netnih.gov A key outcome of the AQbD process is the establishment of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. brjac.com.br

For the analysis of this compound, the application of QbD would involve:

Defining the Analytical Target Profile (ATP): This defines the goal of the analytical method, including the required accuracy, precision, and sensitivity for quantifying Impurity F. biomedpharmajournal.org

Identifying Critical Quality Attributes (CQAs): These are the properties of the analytical method that must be controlled to ensure the desired quality. For an HPLC method, this could include resolution, peak tailing, and analysis time. brjac.com.br

Risk Assessment: Identifying the method parameters that are most likely to impact the CQAs. This could include the mobile phase composition, column temperature, and flow rate.

Design of Experiments (DoE): Systematically varying the critical parameters to understand their individual and interactive effects on the CQAs. brjac.com.br

Establishing the Design Space: Defining the range of operational parameters within which the method is known to perform robustly.

Control Strategy: Implementing a plan to ensure the method remains within the design space during routine use.

The use of experimental design has been employed in the validation of an HPLC method for zafirlukast to evaluate its robustness. researchgate.net

Strategies for Control and Mitigation of Zafirlukast Impurity F

Process Optimization in Active Pharmaceutical Ingredient (API) Manufacturing for Impurity Minimization

The formation of Zafirlukast (B1683622) Impurity F is intrinsically linked to the synthetic route of Zafirlukast. researchgate.net Therefore, meticulous optimization of the manufacturing process is the primary strategy for its control.

Key Process Optimization Strategies:

Alternative Coupling Agents: Replacing traditional coupling agents like DCC with alternatives that have a lower propensity for side reactions can significantly reduce the formation of Impurity F. google.com

Control of Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and the stoichiometry of reactants is crucial. For instance, a Chinese patent describes a preparation process for Zafirlukast that involves reacting 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid and 2-toluenesulfonamide at room temperature to control impurity formation. google.com

Raw Material Quality: Ensuring the purity of starting materials and intermediates is fundamental. Impurities in the initial reactants can carry through the synthesis and contribute to the final impurity profile. gally.ch

A study on the process development of Zafirlukast identified eight process-related impurities at levels of 0.1–0.15 area percent. researchgate.net This highlights the importance of understanding the root cause of their formation to implement effective control measures. researchgate.net

Table 1: Zafirlukast Synthesis and Potential for Impurity F Formation

Reaction Step Reactants/Reagents Potential for Impurity F Formation Mitigation Strategy
Coupling of Acid Intermediate with Sulfonamide 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid, 2-toluenesulfonamide, DCC/DMAP High, due to side reactions of DCC. google.com Use of alternative coupling agents (e.g., EDC), strict control of reaction stoichiometry and temperature. google.com
Synthesis from Intermediate Compound 6 Compound 6, LiOH·H2O, Compound 11, DCC, DMAP Direct synthetic route to Impurity F. researchgate.net Precise control of reaction conditions to minimize side product formation.

Advanced Purification Techniques (e.g., Recrystallization, Chromatography) in Scale-Up

Following synthesis, the crude Zafirlukast API must undergo purification to remove Impurity F and other process-related impurities to meet stringent regulatory requirements. researchgate.netresearchgate.net

Recrystallization: This is a common and effective method for purifying solid compounds. The selection of an appropriate solvent system is critical for selectively crystallizing the desired API while leaving impurities, including Impurity F, in the mother liquor. google.com A Chinese patent for an amorphous form of Zafirlukast describes a purification process involving dissolving the crude product in dichloromethane, followed by alumina (B75360) adsorption and then crystallization from acetonitrile. google.com This process was shown to reduce the single maximum impurity content to less than 0.1%. google.com

Chromatography: For impurities that are difficult to remove by recrystallization alone, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is highly effective for isolating and removing specific impurities from the API. researchgate.net Studies have utilized gradient reverse phase preparative HPLC to isolate Zafirlukast impurities for characterization. researchgate.net

Column Chromatography: This is a widely used technique in both laboratory and industrial scale-up for the purification of organic compounds. A patent application mentions a purification process involving alumina adsorption, which is a form of column chromatography. google.com

The development of a high-throughput reverse-phase liquid chromatographic (RP-LC) method has been reported for the quantification of Zafirlukast and its related impurities, demonstrating the importance of advanced analytical techniques in monitoring purification effectiveness. oup.com

Table 2: Purification Techniques for Zafirlukast Impurity F

Technique Principle Application to Impurity F Removal Reported Efficiency
Recrystallization Differential solubility of API and impurities in a solvent system. Removal of Impurity F by selective crystallization of Zafirlukast. google.com Can reduce single maximum impurity to <0.1%. google.com
Preparative HPLC Differential partitioning of components between a stationary and mobile phase. Isolation and removal of Impurity F from crude Zafirlukast. researchgate.net Effective for isolating even trace-level impurities. researchgate.net
Column Chromatography (Alumina Adsorption) Differential adsorption of components onto a solid stationary phase. Adsorption of impurities, allowing for the elution of purified Zafirlukast. google.com Part of a process that significantly improves drug quality. google.com

Characterization and Establishment of Reference Standards for Impurity F

The accurate identification, characterization, and quantification of this compound are essential for its control. This requires the establishment of a well-characterized reference standard.

The chemical name for this compound is cyclopentyl (3-(2-methoxy-4-((3-(2-methoxy-4-((o-tolylsulfonyl)carbamoyl)benzyl)-1-methyl-1H-indol-5-yl)carbamoyl)benzyl)-1-methyl-1H-indol-5-yl)carbamate, and its CAS number is 1160235-28-8. pharmaffiliates.comclearsynth.com Its molecular formula is C49H49N5O8S, with a molecular weight of 868.01. pharmaffiliates.com

The process of establishing a reference standard involves:

Isolation and Synthesis: Impurity F is first isolated from crude Zafirlukast batches, often using preparative HPLC. researchgate.net Subsequently, a specific synthesis route for the impurity is developed to produce a sufficient quantity for characterization and use as a reference standard. researchgate.netresearchgate.net

Structural Elucidation: The structure of the isolated and synthesized impurity is confirmed using a battery of spectroscopic techniques, including:

Mass Spectrometry (MS): To determine the molecular weight. researchgate.net

Infrared (IR) Spectroscopy: To identify functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed molecular structure. researchgate.netconicet.gov.ar

Purity Determination: The purity of the reference standard is critical and is typically determined using high-performance liquid chromatography (HPLC). researchgate.netoup.com

Once a qualified reference standard is available, it is used in analytical method development and validation for the routine quality control of Zafirlukast API. clearsynth.comsynzeal.com This allows for the accurate quantification of Impurity F levels in each batch of the drug substance. synzeal.com

Regulatory Considerations for Impurity Control and Qualification in Pharmaceutical Submissions

Regulatory agencies such as the International Council for Harmonisation (ICH) provide stringent guidelines for the control of impurities in new drug substances. jpionline.orgeuropa.eu These guidelines are crucial for ensuring the safety and quality of pharmaceutical products. jpionline.org

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances and establishes thresholds for reporting, identification, and qualification of impurities. gally.chich.org

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. For drug substances with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%. ich.org

Identification Threshold: The level at or above which an impurity must be identified. For a maximum daily dose of up to 2g, this is generally 0.10%. jpionline.org

Qualification Threshold: The level at or above which an impurity must be qualified. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity. gally.chich.org For a maximum daily dose of up to 2g, the qualification threshold is typically 0.15% or 1.0 mg per day total intake, whichever is lower. ich.org

If the level of this compound exceeds the qualification threshold, a comprehensive safety assessment is required. gally.chich.org This may involve toxicological studies to evaluate the potential adverse effects of the impurity. jpionline.org The goal is to establish a permissible limit for the impurity that does not pose a risk to patient safety. jpionline.org

Pharmaceutical submissions must include a detailed discussion of the impurities present in the drug substance, including their identification, the rationale for the proposed acceptance criteria, and a description of the analytical procedures used for their control. pmda.go.jp

Table 3: ICH Q3A(R2) Thresholds for Impurities

Threshold Definition Typical Value (for Maximum Daily Dose ≤ 2g)
Reporting Level at/above which an impurity must be reported. ich.org 0.05% ich.org
Identification Level at/above which an impurity's structure must be determined. jpionline.org 0.10% jpionline.org
Qualification Level at/above which an impurity's safety must be evaluated. gally.chich.org 0.15% ich.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.